Imepitoin (awd 131-138)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

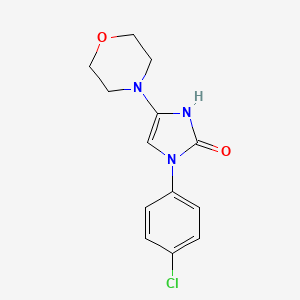

Imepitoin (awd 131-138) is a heterocyclic compound that contains an imidazole ring substituted with a 4-chlorophenyl group and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Imepitoin (awd 131-138) typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the reaction of a suitable aldehyde or ketone with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 4-chlorophenyl group. This can be done using a chlorinated aromatic compound and a suitable catalyst.

Attachment of the morpholine ring: The final step involves the reaction of the imidazole derivative with morpholine under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

化学反応の分析

Types of Reactions

Imepitoin (awd 131-138) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

科学的研究の応用

Antiepileptic Efficacy

Imepitoin has been extensively studied for its effectiveness in reducing seizure frequency in dogs with idiopathic epilepsy. Key findings from various studies include:

- Efficacy in Newly Diagnosed Dogs : A study demonstrated that administering imepitoin at a dose of 30 mg/kg twice daily significantly reduced the monthly seizure frequency compared to lower doses . Over a 12-week period, dogs receiving this dosage exhibited marked improvements in seizure control.

- Combination Therapy : Research has shown that imepitoin can be effectively combined with phenobarbital, particularly for dogs resistant to monotherapy. In one cohort, over one-third of dogs achieved more than a 50% reduction in seizure frequency when combining these treatments .

- Long-Term Safety : A multicenter study confirmed that imepitoin is well tolerated over extended periods, with no significant adverse effects on liver enzymes compared to phenobarbital, which often causes hepatotoxicity .

Anxiolytic Effects

Beyond its anticonvulsant properties, imepitoin has been investigated for its potential to alleviate anxiety-related behaviors in dogs:

- Noise Aversion : Imepitoin has been shown to reduce anxiety during noise events such as thunderstorms and fireworks when administered prophylactically . A pilot study indicated that doses ranging from 10 to 30 mg/kg effectively decreased fear responses during storm seasons.

- Behavioral Applications : In an open-label trial, imepitoin was used as an adjunct therapy for dogs exhibiting fear and anxiety. The results suggested significant improvements in behavior scores associated with anxiety when imepitoin was administered .

Case Study 1: Efficacy in Newly Diagnosed Epilepsy

A clinical trial involving client-owned dogs with newly diagnosed idiopathic epilepsy assessed the efficacy of imepitoin. Dogs were randomized to receive either a high dose (30 mg/kg BID) or a low dose (1 mg/kg BID) over 12 weeks. The high-dose group showed a statistically significant reduction in seizure frequency, highlighting imepitoin's potential as a first-line treatment for newly diagnosed cases .

Case Study 2: Combination Therapy for Refractory Epilepsy

In a study involving dogs with refractory idiopathic epilepsy, imepitoin was added to existing phenobarbital therapy. The results indicated that this combination led to significant reductions in seizure frequency for many dogs, particularly those previously considered drug-resistant . This case underscores the versatility of imepitoin as an adjunct treatment option.

Summary of Findings

The research indicates that imepitoin provides a safe and effective treatment option for both epilepsy and anxiety disorders in dogs. Its dual action as an anticonvulsant and anxiolytic expands its utility in veterinary practice.

| Application | Efficacy | Safety Profile |

|---|---|---|

| Antiepileptic | Significant reduction in seizure frequency | Well tolerated; minimal adverse effects |

| Anxiety Reduction | Decreased fear responses during noise events | Low incidence of side effects |

| Combination Therapy | Enhanced efficacy when combined with phenobarbital | Favorable compared to traditional AEDs |

作用機序

The mechanism of action of Imepitoin (awd 131-138) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

3-(4-chlorophenyl)-1H-imidazol-2-one: Lacks the morpholine ring but has similar core structure.

5-morpholin-4-yl-1H-imidazol-2-one: Lacks the 4-chlorophenyl group but has similar core structure.

Uniqueness

Imepitoin (awd 131-138) is unique due to the presence of both the 4-chlorophenyl group and the morpholine ring, which may confer distinct biological activities and chemical properties compared to its analogs.

特性

IUPAC Name |

3-(4-chlorophenyl)-5-morpholin-4-yl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVOKULYZXODKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN(C(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。